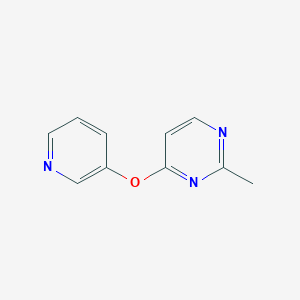

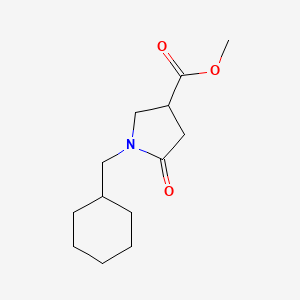

![molecular formula C15H12N2O B6434307 7-[(pyridin-4-yl)methoxy]quinoline CAS No. 2640946-66-1](/img/structure/B6434307.png)

7-[(pyridin-4-yl)methoxy]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline is a nitrogenous heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine ring . It has a molecular formula of C9H7N .

Synthesis Analysis

There are several synthesis protocols for quinoline construction reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

Quinoline is a pungent, hygroscopic, colorless oily liquid . The molecular weight of quinoline is 129.16 g/mol .Mécanisme D'action

Target of Action

Quinoline derivatives have been known to interact with various biological targets . For instance, some quinoline derivatives have shown inhibitory potency towards the COX-2 enzyme .

Mode of Action

It’s known that the electron-donating group at the seventh position of the quinoline core moiety can influence the functional efficacy of the compound . The presence of a pyridin-4-yl group might also influence the interaction with its targets.

Biochemical Pathways

Quinoline derivatives have been associated with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The lipophilic properties of substituents on the quinoline ring can influence the pharmacokinetics of quinoline derivatives .

Result of Action

Quinoline derivatives have been associated with various biological activities, such as anti-inflammatory and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 7-[(pyridin-4-yl)methoxy]quinoline in laboratory experiments include its low cost, low toxicity, and its ability to target multiple pathways. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water and may require solubilizing agents such as dimethyl sulfoxide (DMSO) for use in cell culture experiments. In addition, this compound may be unstable in certain conditions, such as high temperatures and light.

Orientations Futures

The potential therapeutic applications of 7-[(pyridin-4-yl)methoxy]quinoline are still being explored. Future research could focus on the development of novel this compound derivatives with improved pharmacological properties. Additionally, further research could be conducted to explore the potential of this compound as an anti-cancer agent. Additionally, further research could be conducted to explore the potential of this compound as an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential of this compound as an anti-viral agent. Additionally, further research could be conducted to explore the potential of this compound as an antioxidant agent. Additionally, further research could be conducted to explore the potential of this compound as an agent for treating Alzheimer's disease. Additionally, further research could be conducted to explore the potential of this compound as an agent for treating other diseases. Finally, further research could be conducted to explore the potential of this compound as an agent for improving cognitive function.

Méthodes De Synthèse

7-[(pyridin-4-yl)methoxy]quinoline can be synthesized via a variety of methods, such as the following:

1. Pd-catalyzed oxidative coupling reaction of pyridine and 4-methoxyquinoline.

2. Reaction of 4-methoxyquinoline and pyridine with a palladium catalyst in the presence of an oxidant.

3. Reaction of 4-methoxyquinoline and pyridine with a palladium catalyst in the presence of a base.

4. Reaction of 4-methoxyquinoline and pyridine with a palladium catalyst in the presence of an acid.

Applications De Recherche Scientifique

7-[(pyridin-4-yl)methoxy]quinoline has been studied for its potential medicinal properties in recent years. In vitro and in vivo studies have demonstrated that this compound has anti-inflammatory, anti-tumor, anti-viral, and antioxidant effects. It has also been shown to have potential therapeutic benefits for a variety of diseases, including cancer, Alzheimer’s disease, and inflammation.

Safety and Hazards

Propriétés

IUPAC Name |

7-(pyridin-4-ylmethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-2-13-3-4-14(10-15(13)17-7-1)18-11-12-5-8-16-9-6-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGVBLBXHNYHLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OCC3=CC=NC=C3)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6434224.png)

![N-{3-[5-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide](/img/structure/B6434264.png)

![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)

![N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6434278.png)

![1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B6434283.png)

![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)

![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)